
6(5h)-Phenanthridinone, 2-amino-
Overview
Description
6(5h)-Phenanthridinone, 2-amino- is a heterocyclic compound with a phenanthridinone core structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6(5h)-Phenanthridinone, 2-amino- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzaldehyde with a suitable nitrile in the presence of a base, followed by cyclization to form the phenanthridinone core. The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of 6(5h)-Phenanthridinone, 2-amino- may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction times. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 6(5h)-Phenanthridinone, 2-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenanthridinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenanthridinone core.
Scientific Research Applications
Pharmacological Applications
1.1. PARP Inhibition
One of the most notable applications of 6(5H)-phenanthridinone, 2-amino- is its function as a PARP inhibitor. PARP proteins play a crucial role in DNA repair mechanisms, and their inhibition has therapeutic implications in cancer treatment. The compound has been shown to enhance the effects of ionizing radiation on tumor cells, making it a candidate for combination therapies in oncology .
1.2. Anticancer Activity
Research indicates that phenanthridinone derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, PJ34, a derivative of 6(5H)-phenanthridinone, has been widely used to study the function of PARP in cancer biology .
1.3. Other Pharmacological Properties
Beyond its role as a PARP inhibitor, 6(5H)-phenanthridinone, 2-amino- has demonstrated various biological activities:
- Antiviral Activity : It has been explored for use against HIV and hepatitis C virus due to its ability to inhibit viral replication .
- Neuroprotective Effects : The compound shows promise in treating neurodegenerative disorders by modulating neurotrophin activity .
- Antibacterial and Antifungal Activities : Its structure allows for interactions that can disrupt microbial growth, making it a candidate for developing new antimicrobial agents .
Synthesis Methodologies
The synthesis of 6(5H)-phenanthridinone derivatives involves several modern chemical techniques that enhance yield and purity:
2.1. Palladium-Catalyzed Reactions
Recent advancements have focused on using palladium-catalyzed cross-coupling reactions to synthesize phenanthridinones efficiently:
- C–C and C–N Bond Formation : Techniques such as dual C–H activation have been employed to create complex phenanthridinone structures in a single step, allowing for the incorporation of various functional groups .
- Decarboxylative Coupling : This method has been utilized to form phenanthridinones from readily available starting materials with improved yields .
2.2. Anionic Ring Closure
Another approach involves KOH-mediated anionic ring closure, which allows for the generation of substituted phenanthridinones through a two-step process involving Suzuki cross-coupling reactions .
Case Studies and Research Findings
Several studies have highlighted the efficacy of 6(5H)-phenanthridinone derivatives in various applications:
Mechanism of Action
The mechanism of action of 6(5h)-Phenanthridinone, 2-amino- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Phenanthridine: A structurally related compound with similar heterocyclic properties.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, often used in medicinal chemistry.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring.
Uniqueness: 6(5h)-Phenanthridinone, 2-amino- is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
6(5H)-Phenanthridinone, 2-amino- is an organic compound recognized primarily for its role as a poly(ADP-ribose) polymerase (PARP) inhibitor. This compound has garnered attention in the fields of cancer therapy and neurodegenerative disease research due to its significant biological activities.
Chemical Structure and Properties
The compound has the molecular formula and features a phenanthridinone structure, characterized by a fused three-ring system that includes a nitrogen atom. This structural composition is crucial for its biological activity, particularly in inhibiting PARP enzymes.
The primary mechanism of action involves the inhibition of PARP1 and PARP2, enzymes essential for DNA repair mechanisms. The inhibition of these enzymes leads to decreased cell proliferation in various lymphoma models and reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-2 (IL-2) in lymphocytes. The effective inhibition has been quantified with EC50 values of 10.2 μM for PARP1 and 36.3 μM for PARP2 in yeast cells expressing human enzymes.
Biological Activities
- Anticancer Properties : The compound has shown promising results in inhibiting tumor growth. In vitro studies indicate that it can effectively reduce cell viability in cancer cell lines by inducing apoptosis through DNA damage accumulation when PARP activity is inhibited.
- Anti-inflammatory Effects : Research indicates that 6(5H)-Phenanthridinone, 2-amino- can modulate immune responses by decreasing the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines in animal models. This suggests potential therapeutic applications in autoimmune diseases.
- Neuroprotective Effects : In models of autoimmune encephalomyelitis, the compound demonstrated protective effects by reducing markers of inflammation and oxidative stress, indicating its potential utility in neurodegenerative disorders.
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Effect | References |
---|---|---|
PARP Inhibition | Inhibits PARP1 (EC50 = 10.2 μM), PARP2 (EC50 = 36.3 μM) | |
Anticancer | Reduces cell proliferation in lymphoma models | |
Anti-inflammatory | Decreases TNF-α and IL-2 expression | |
Neuroprotective | Protects against oxidative stress in autoimmune encephalomyelitis models |
Synthesis and Derivatives
The synthesis of 6(5H)-Phenanthridinone, 2-amino- typically involves multi-step organic reactions starting from simpler aromatic precursors. The ability to modify its structure has led to the development of various derivatives with distinct biological properties.
Table 2: Structural Analogues and Their Properties
Compound Name | Molecular Formula | Key Features |
---|---|---|
6(5H)-Phenanthridinone | Primary PARP inhibitor; anti-inflammatory | |
2-Amino-4-nitro-5H-phenanthridin-6-one | Contains nitro group; potential antibacterial activity | |
6(5H)-Phenanthridinone, 2-bromo- | Halogenated derivative; altered reactivity |
These derivatives exhibit unique properties based on their substituents on the phenanthridine core, influencing their biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6(5H)-Phenanthridinone derivatives, and how can reaction conditions be optimized?
A palladium-catalyzed intramolecular coupling is a common method for synthesizing phenanthridinone derivatives. For example, equimolar amounts of substituted benzamides (e.g., N-benzyl-2-bromo-5-chlorobenzamide) undergo cyclization under Pd catalysis to yield products like 5-benzyl-3,8-dichlorophenanthridin-6(5H)-one with yields around 30% . Optimization involves adjusting catalyst loading (e.g., Pd(OAc)₂), ligand selection, and reaction temperature. Solvent polarity (e.g., DMF or toluene) and stoichiometry of additives (e.g., K₂CO₃) also influence yield. Column chromatography (silica gel, hexane/AcOEt) is typically used for purification.
Q. Which spectroscopic techniques are critical for characterizing 6(5H)-Phenanthridinone derivatives?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring closure.
- Mass spectrometry (EI or ESI-MS) for molecular ion verification (e.g., m/z 195.2167 for the parent compound) .
- IR spectroscopy to identify carbonyl (C=O) stretches (~1680 cm⁻¹) and amine (N-H) vibrations in 2-amino derivatives .
- X-ray crystallography (if single crystals are obtainable) for unambiguous structural elucidation.
Q. What safety protocols are essential when handling 6(5H)-Phenanthridinone?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as GHS07 skin/eye irritant) .
- Ventilation : Use fume hoods to prevent inhalation of dust/particulates (H335: may cause respiratory irritation).
- First aid : Flush eyes with water for 15 minutes; wash skin with soap and water. For spills, avoid dry sweeping; use wet methods or HEPA vacuums .
Q. What physicochemical properties of 6(5H)-Phenanthridinone are critical for experimental design?
- Melting point : 290–292°C (indicative of high thermal stability) .
- Solubility : Limited in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).
- Density : 1.23 g/cm³ .
- Stability : Stable under inert atmospheres but may degrade under prolonged UV exposure.
Advanced Research Questions
Q. How can synthetic yields of 6(5H)-Phenanthridinone derivatives be systematically improved?
Employ Design of Experiments (DoE) to test variables:
- Catalyst screening : Compare Pd(OAc)₂, PdCl₂, or ligand-assisted systems (e.g., Xantphos) .
- Temperature gradients : Test 80–120°C to balance reaction rate and decomposition.
- Solvent optimization : Evaluate DMF vs. toluene for dielectric effects on cyclization kinetics .
- Additives : Assess bases (K₂CO₃ vs. Cs₂CO₃) and their impact on deprotonation efficiency.
Q. How should researchers resolve contradictions in spectral data for novel derivatives?
- Cross-validation : Combine NMR with HSQC/HMBC to assign ambiguous peaks.
- High-resolution MS : Confirm molecular formulas when isotopic patterns conflict with expected structures .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict ¹³C NMR shifts and compare with experimental data .
Q. What mechanistic insights exist for palladium-catalyzed synthesis of 6(5H)-Phenanthridinones?
The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by intramolecular C–H activation to form a six-membered palladacycle. Reductive elimination yields the phenanthridinone core . Key evidence includes isolation of Pd intermediates (e.g., via XAS spectroscopy) and kinetic isotope effects (KIE) studies to identify rate-determining steps.
Q. How can functionalization of 2-amino-6(5H)-Phenanthridinone enhance biological activity?
- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C-3/C-8 to modulate π-stacking in DNA intercalation .
- Aza-analogs : Replace the carbonyl oxygen with NH to improve solubility and target selectivity (e.g., antitumor activity in benzo[c]phenanthridine analogs) .
- Prodrug strategies : Conjugate with PEG or peptide vectors for targeted delivery.
Properties
IUPAC Name |
2-amino-5H-phenanthridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTIEBMDXHJRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10999597 | |
Record name | 2-Aminophenanthridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10999597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78256-05-0 | |
Record name | NSC113297 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminophenanthridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10999597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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